molecular formula C18H21N3OS B5755594 N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide

Cat. No.: B5755594
M. Wt: 327.4 g/mol
InChI Key: KJPAILAHUMAHCP-UHFFFAOYSA-N
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Description

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, a carbamothioyl group, and a benzamide moiety

Properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-3-21(4-2)16-12-10-15(11-13-16)19-18(23)20-17(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPAILAHUMAHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide typically involves the reaction of 4-(diethylamino)aniline with benzoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: The primary product is the reduced form of the compound, often an amine or thiol derivative.

    Substitution: The major products are the substituted derivatives, where the diethylamino group is replaced by the incoming nucleophile.

Scientific Research Applications

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making the compound useful in studying enzyme function and developing new drugs.

Comparison with Similar Compounds

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide can be compared with other similar compounds, such as:

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-methoxybenzamide: Similar structure but with a methoxy group, which may alter its chemical reactivity and biological activity.

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-chlorobenzamide: Contains a chlorine atom, which can influence its electron density and interaction with molecular targets.

    N-{[4-(diethylamino)phenyl]carbamothioyl}-4-nitrobenzamide:

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